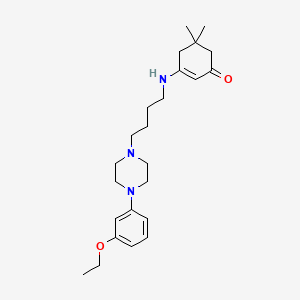
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is an organic compound that features both anthryl and naphthyl moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide typically involves the condensation of 9-anthraldehyde with hydrazine to form the intermediate 9-anthrylmethylene hydrazine. This intermediate is then reacted with N-(1-naphthyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydrazine-based compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide has several scientific research applications:
Chemistry: The compound is used in the study of organic reaction mechanisms and the development of new synthetic methodologies.
Biology: It may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials, such as organic semiconductors or luminescent materials.
Wirkmechanismus
The mechanism by which 2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its anthryl and naphthyl moieties, which can participate in π-π stacking interactions and hydrogen bonding. These interactions may influence the compound’s biological activity and material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(9-Anthryl)-2-(1-naphthyl)ethylene: This compound shares similar structural features but differs in the presence of an ethylene linkage instead of a hydrazino group.
2,2′6′,2′′-Terpyridine derivatives: These compounds also feature naphthyl and anthryl moieties and exhibit unique properties such as flexible bending and elasticity.
Uniqueness
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is unique due to its combination of anthryl and naphthyl groups linked by a hydrazino moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
765271-64-5 |
|---|---|
Molekularformel |
C27H19N3O2 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C27H19N3O2/c31-26(29-25-15-7-11-18-8-1-6-14-23(18)25)27(32)30-28-17-24-21-12-4-2-9-19(21)16-20-10-3-5-13-22(20)24/h1-17H,(H,29,31)(H,30,32)/b28-17+ |
InChI-Schlüssel |
HWYWBNGJFRHCPF-OGLMXYFKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12003586.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003608.png)
![N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12003614.png)

![2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B12003622.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)
![N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea](/img/structure/B12003644.png)


![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)
